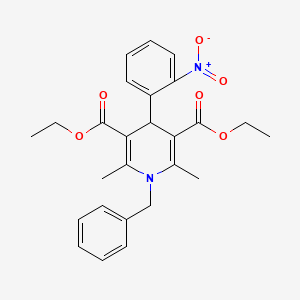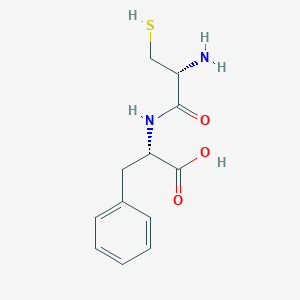
L-Cysteinyl-L-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteinyl-L-phenylalanine is a dipeptide composed of the amino acids L-cysteine and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cysteinyl-L-phenylalanine can be synthesized through peptide bond formation between L-cysteine and L-phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pH, and solvent choice, to ensure efficient synthesis and high product quality .
Chemical Reactions Analysis
Types of Reactions
L-Cysteinyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, leading to the formation of cystine derivatives.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides can be used to introduce new functional groups.
Major Products Formed
Oxidation: Formation of disulfide-linked cystine derivatives.
Reduction: Regeneration of free thiol groups in L-cysteine.
Substitution: Formation of acylated or alkylated derivatives of the peptide.
Scientific Research Applications
L-Cysteinyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide bond formation and stability.
Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of L-Cysteinyl-L-phenylalanine involves its interaction with various molecular targets and pathways. The thiol group in L-cysteine can participate in redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the phenylalanine moiety can interact with aromatic amino acid receptors and transporters, affecting neurotransmitter synthesis and metabolism .
Comparison with Similar Compounds
Similar Compounds
L-Cysteinyl-L-tyrosine: Similar to L-Cysteinyl-L-phenylalanine but contains tyrosine instead of phenylalanine.
L-Cysteinyl-L-tryptophan: Contains tryptophan instead of phenylalanine.
L-Cysteinyl-L-leucine: Contains leucine instead of phenylalanine.
Uniqueness
This compound is unique due to the presence of both a thiol group and an aromatic ring, which allows it to participate in a wide range of chemical reactions and interactions. This combination of functional groups makes it a valuable compound for studying peptide chemistry and exploring potential therapeutic applications .
Properties
CAS No. |
72704-23-5 |
|---|---|
Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c13-9(7-18)11(15)14-10(12(16)17)6-8-4-2-1-3-5-8/h1-5,9-10,18H,6-7,13H2,(H,14,15)(H,16,17)/t9-,10-/m0/s1 |
InChI Key |
XZFYRXDAULDNFX-UWVGGRQHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CS)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



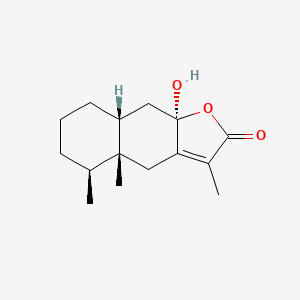
![4-methoxy-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B14460398.png)
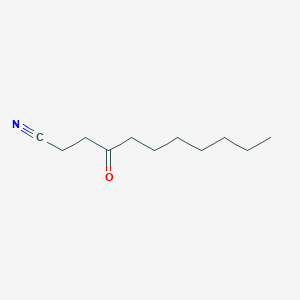

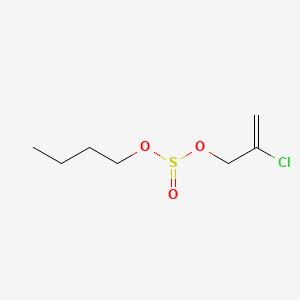

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B14460428.png)
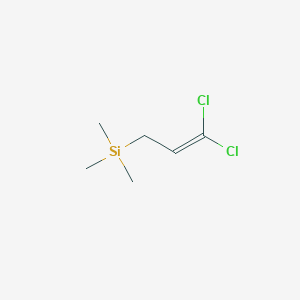
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)


